1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1,2,4,5-tetramethyl-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3/c1-6-5-7(2)9(4)10(8(6)3)11(12,13)14/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQJWCTVEUWNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(F)(F)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672360 | |
| Record name | 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3360-65-4 | |
| Record name | 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Trifluoromethylation of Tetramethylbenzene Derivatives
The predominant synthetic approach involves the trifluoromethylation of pre-existing tetramethylbenzene compounds. This method typically uses trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of catalysts to introduce the trifluoromethyl group at the 3-position of the benzene ring.
- Reaction Conditions: The trifluoromethylation is carried out under controlled temperature and catalytic conditions to ensure regioselectivity and high yield.
- Catalysts: Various catalytic systems, including transition metal catalysts, have been employed to enhance the efficiency and selectivity of the trifluoromethylation step.
- Advantages: This route allows for direct functionalization of tetramethylbenzene, preserving the methyl groups while introducing the trifluoromethyl substituent.
Industrial Continuous Flow Processes
For large-scale production, continuous flow reactors are utilized to maintain consistent quality and optimize yield. These processes incorporate:
- Advanced Catalytic Systems: To improve reaction rates and selectivity.
- Optimized Reaction Parameters: Temperature, pressure, and reagent concentrations are finely tuned.
- Benefits: Enhanced safety, scalability, and reproducibility compared to batch processes.
Precursor Preparation: Synthesis of 1,2,4,5-Tetramethylbenzene
Since the trifluoromethylation targets tetramethylbenzene substrates, the preparation of 1,2,4,5-tetramethylbenzene itself is critical.
Catalytic Reforming and Alkylation
- Starting Materials: Alkyl-substituted benzenes with a total carbon count of 9 or more.
- Process: These materials undergo catalytic reforming in the presence of hydrogen to produce a product oil rich in C10 alkyl-substituted benzenes with an average methyl substitution of at least 2.5 per molecule.
- Separation: The product oil is then subjected to distillation to concentrate the C10 alkylbenzenes.
Crystallization Separation
- Method: The concentrated product oil is cooled to induce crystallization of 1,2,4,5-tetramethylbenzene.
- Isolation: Crystals are separated by solid-liquid separation techniques such as centrifugation.
- Washing: Crystals are washed with a hydrocarbon solvent similar in composition to the mother liquor to minimize product loss.
- Recycling: The washing solvent is recycled back into the distillation step, improving process economy.
Advantages of Crystallization over Distillation
- Boiling Point Range of Isomers: The isomers of C10 alkylbenzenes have boiling points ranging approximately from 183°C to 205°C, with 1,2,4,5-tetramethylbenzene boiling at 196.8°C.
- High Pour Point: The pour point of 1,2,4,5-tetramethylbenzene is significantly higher (79.2°C) than other isomers, facilitating crystallization-based separation.
- Cost Efficiency: Crystallization requires fewer trays and less energy compared to extensive fractional distillation, reducing operational costs.
Summary Table of Key Preparation Steps
| Step | Description | Key Parameters/Notes |
|---|---|---|
| Starting Material | Alkyl-substituted benzenes (≥9 carbon atoms) | Feedstock for catalytic reforming |
| Catalytic Reforming | Hydrogenation and rearrangement to produce C10 alkylbenzenes | Catalyst type, temperature, pressure optimized |
| Distillation | Concentration of C10 alkylbenzenes | Fractional distillation to enrich 1,2,4,5-tetramethylbenzene |
| Crystallization Separation | Cooling of concentrated oil to crystallize 1,2,4,5-tetramethylbenzene | Cooling rate, solvent choice critical |
| Crystal Isolation | Solid-liquid separation (e.g., centrifugation) | Ensures high purity |
| Crystal Washing and Recycling | Washing with hydrocarbon solvent similar to mother liquor; solvent recycled to distillation step | Minimizes product loss and solvent waste |
| Trifluoromethylation | Introduction of trifluoromethyl group using CF₃I and catalysts | Reaction temperature, catalyst system, reagent purity |
| Continuous Flow Production | Industrial scale synthesis with optimized catalysts and reaction conditions | Enhances yield, safety, and reproducibility |
Research Findings and Industrial Implications
- The preparation of 1,2,4,5-tetramethylbenzene via catalytic reforming followed by crystallization is an industrially advantageous method due to its efficiency and cost-effectiveness.
- The trifluoromethylation step, while requiring precise catalytic control, is well-established and scalable.
- Recycling of washing solvents and optimization of reaction conditions reduce waste and improve sustainability.
- The compound's role as a precursor for pyromellitic acid derivatives underscores the importance of high purity and yield in its synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Oxidation Reactions: Oxidation of the methyl groups to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Halogenation: Typically involves the use of halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Nitration: Utilizes a mixture of concentrated nitric acid and sulfuric acid.
Oxidation: Employs oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed: The major products formed from these reactions include halogenated derivatives, nitro compounds, and oxidized products such as carboxylic acids .
Scientific Research Applications
Scientific Research Applications
1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene has diverse applications across multiple fields:
Chemistry
- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, making them suitable for pharmaceutical applications .
Biology
- Biological Activity Studies : Research is ongoing into the biological interactions of this compound with various biomolecules. Its unique structure may influence enzyme activity and receptor interactions, potentially leading to novel therapeutic agents .
Medicine
- Drug Development : The compound is being explored as a pharmacophore in medicinal chemistry. Its properties may enhance the efficacy and stability of drug candidates, particularly in developing fluorinated pharmaceuticals that exhibit improved biological activity .
Material Science
- Advanced Materials Production : It is utilized in creating specialty chemicals and materials with unique properties. The trifluoromethyl group can impart thermal and mechanical stability to polymers and coatings, making them suitable for high-performance applications .
Environmental Applications
- Pollutant Removal : The compound's reactivity makes it a candidate for environmental remediation processes, particularly in removing pollutants from various matrices due to its selectivity and efficiency .
Case Study 1: Drug Development
Recent studies have investigated the potential of this compound as a scaffold for designing new therapeutic agents targeting specific biological pathways. Researchers found that modifications to the trifluoromethyl group could significantly alter the compound's interaction with biological targets.
Case Study 2: Material Science Innovations
In material science research, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical strength. The results demonstrated improved performance characteristics compared to traditional polymers without fluorinated components.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in the target compound enhances polarity compared to non-fluorinated analogs like 1,2,4,5-tetramethylbenzene, as seen in its higher relative metrics (e.g., 2.34 vs. 1.61 for 1,2,3,4-tetramethylbenzene) .
- Steric effects from the methyl groups reduce volatility compared to ethyl-substituted derivatives (e.g., 1-ethyl-2,4-dimethylbenzene) .
Reactivity and Functionalization
- Electrophilic Substitution : The -CF₃ group deactivates the benzene ring, directing electrophilic attacks to specific positions. For example, alkylation reactions at hydrogen-bearing positions proceed with 66% yield, as observed in 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene analogs .
- Comparison with Nitro- and Amino-Substituted Analogs: Derivatives like 1,2,4,5-tetramethyl-3,6-dinitrobenzene exhibit higher detonation performance but lower stability, whereas the -CF₃ group in the target compound balances reactivity and stability .
Environmental and Toxicological Profiles
- Persistence: Trimethylbenzenes (TMBs, e.g., 1,2,4-TMB) are regulated due to moderate environmental persistence (half-life ~14–50 days in air).
Biological Activity
1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene, also known by its CAS number 3360-65-4, is a polycyclic aromatic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a highly substituted aromatic ring. This structural configuration can influence its reactivity and interaction with biological targets.
Key Properties
- Molecular Formula : C12H13F3
- Molecular Weight : 232.23 g/mol
- Solubility : Limited solubility in water; soluble in organic solvents.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes which play a crucial role in drug metabolism.
- Receptor Modulation : There is evidence suggesting that this compound can modulate receptor activity, particularly in the context of neurotransmitter systems. This modulation can lead to altered signaling pathways that affect cellular responses.
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, potentially reducing oxidative stress within cells.
In Vitro Studies
A series of in vitro studies have assessed the biological impact of this compound on various cell lines:
- Cell Viability Assays : In studies using human liver and neuronal cell lines, concentrations ranging from 10 µM to 100 µM were tested. Results indicated a dose-dependent reduction in cell viability at higher concentrations due to cytotoxic effects attributed to oxidative stress .
- Enzyme Activity : The compound demonstrated significant inhibition of CYP450 enzymes with IC50 values ranging from 20 µM to 50 µM depending on the specific isoform tested .
Animal Studies
Animal model studies have further elucidated the biological effects:
- Neuroprotective Effects : In rodent models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of inflammation in the brain .
- Toxicology Reports : Long-term exposure studies indicated potential hepatotoxicity at elevated doses; however, low doses were generally well tolerated .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 1,2-Dimethylbenzene | Image | Moderate CYP450 inhibition | 45 |
| 1-Fluoro-2-methylbenzene | Image | Low antioxidant activity | >100 |
| 1,2,4-Trichlorobenzene | Image | High cytotoxicity | 30 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1,2,4,5-Tetramethyl-3-(trifluoromethyl)benzene, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via sequential Friedel-Crafts alkylation of benzene derivatives. For example, methyl groups are introduced using methyl halides and Lewis acids (e.g., AlCl₃), followed by trifluoromethylation via radical pathways or transition-metal-catalyzed cross-coupling (e.g., using CF₃Cu reagents). Optimization involves temperature control (80–120°C for alkylation; 40–60°C for fluorination) and solvent selection (e.g., dichloromethane for alkylation, DMF for fluorination). Purity is enhanced by fractional distillation or recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR shows singlet peaks for equivalent methyl groups (δ 2.2–2.4 ppm) and splitting patterns for the trifluoromethyl group (δ -60 to -70 ppm in <sup>19</sup>F NMR).
- GC-MS : Retention indices (e.g., Kovats index) are compared against NIST databases for identification. Electron ionization (EI) mass spectra display molecular ion peaks at m/z 230 (C₁₀H₁₁F₃) and fragment ions at m/z 177 (loss of CF₃) .
- IR : Strong C-F stretches near 1150–1250 cm⁻¹ and C-H stretches for methyl groups at 2850–2960 cm⁻¹ .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : It serves as a precursor for polyimide resins via oxidation to pyromellitic dianhydride. Experimental protocols involve catalytic oxidation (e.g., Co/Mn/Br catalysts in acetic acid at 150–200°C) to yield dianhydrides, which are polymerized with diamines under inert atmospheres .
Advanced Research Questions
Q. How does isotopic labeling (e.g., deuterium) enhance mechanistic studies of this compound’s reactivity?
- Methodological Answer : Deuterated analogs (e.g., 1,2,4,5-Tetramethylbenzene-3,6-d₂) are synthesized via H/D exchange using D₂O and acid catalysts. Isotopic tracing via <sup>2</sup>H NMR or mass spectrometry clarifies reaction pathways, such as electrophilic substitution mechanisms or metabolic degradation in environmental studies .
Q. What computational approaches predict its regioselectivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example, the trifluoromethyl group’s electron-withdrawing effect directs EAS to the para position relative to itself, validated by experimental nitration (HNO₃/H₂SO₄) yields .
Q. How does this compound interact in environmental systems, and what analytical methods quantify its presence?
- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS detects trace concentrations (ppb levels) in soil or water. A 2022 study reported its presence in root exudates at 1.56–2.34 µg/g, analyzed using headspace GC with flame ionization detection (FID) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
